4-(1H-indol-3-yl)pyrrolidin-2-one
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Overview
Description
4-(1H-indol-3-yl)pyrrolidin-2-one is a compound that features an indole moiety fused with a pyrrolidinone ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)pyrrolidin-2-one typically involves the construction of the indole ring followed by the formation of the pyrrolidinone ring. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring. The pyrrolidinone ring can then be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Hydroxy-pyrrolidinone derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission pathways. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Oxindole: An oxidized derivative of indole.
Pyrrolidinone: The core structure of the pyrrolidinone ring.
Uniqueness
4-(1H-indol-3-yl)pyrrolidin-2-one is unique due to the combination of the indole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components .
Properties
IUPAC Name |
4-(1H-indol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-5-8(6-14-12)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCXTECEHWWWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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